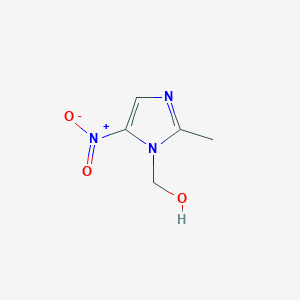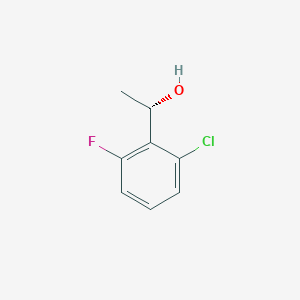
(S)-1-(2-Chloro-6-fluorophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(2-Chloro-6-fluorophenyl)ethanol is a chiral compound with a molecular formula of C8H8ClFO It is characterized by the presence of a chlorine atom and a fluorine atom on the benzene ring, making it a halogenated aromatic alcohol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-6-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone, (S)-1-(2-Chloro-6-fluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use chiral catalysts to achieve the desired enantioselectivity. The choice of catalyst and reaction conditions is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
(S)-1-(2-Chloro-6-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (S)-1-(2-Chloro-6-fluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of (S)-1-(2-Chloro-6-fluorophenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products
Oxidation: (S)-1-(2-Chloro-6-fluorophenyl)ethanone.
Reduction: (S)-1-(2-Chloro-6-fluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
(S)-1-(2-Chloro-6-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.
作用机制
The mechanism of action of (S)-1-(2-Chloro-6-fluorophenyl)ethanol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(S)-1-(2-Chloro-6-fluorophenyl)ethanone: The ketone analog of the compound.
(S)-1-(2-Chloro-6-fluorophenyl)ethane: The fully reduced analog.
2-Chloro-6-fluorophenol: A related compound with a hydroxyl group directly attached to the benzene ring.
Uniqueness
(S)-1-(2-Chloro-6-fluorophenyl)ethanol is unique due to its chiral nature and the presence of both chlorine and fluorine atoms on the aromatic ring. This combination of features imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
属性
分子式 |
C8H8ClFO |
|---|---|
分子量 |
174.60 g/mol |
IUPAC 名称 |
(1S)-1-(2-chloro-6-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m0/s1 |
InChI 键 |
XOKZEMDWMJPKRO-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](C1=C(C=CC=C1Cl)F)O |
规范 SMILES |
CC(C1=C(C=CC=C1Cl)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


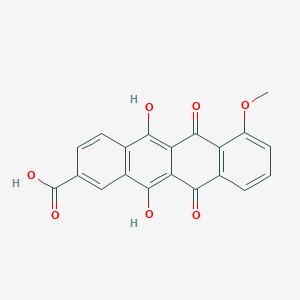

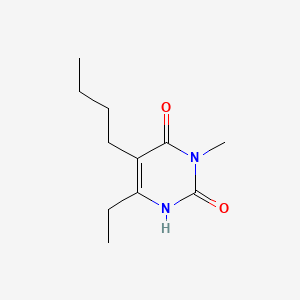
![N,N-Diphenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B12925523.png)
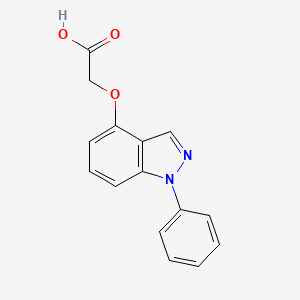
![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide](/img/structure/B12925535.png)
![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one](/img/structure/B12925544.png)


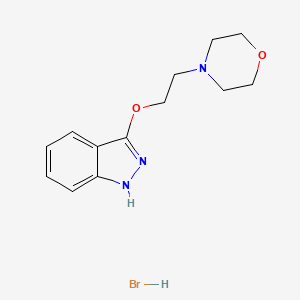
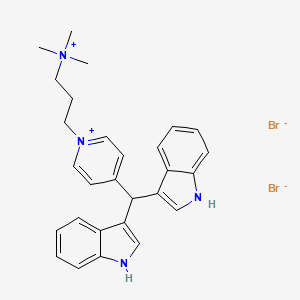
![2-Chloro-3-methyl-4-((1S,3R,5S)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925581.png)
![2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide](/img/structure/B12925595.png)
